molecular formula C19H13BrClF3N2O2S B2970809 [5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate CAS No. 318239-61-1

[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate

Cat. No.: B2970809
CAS No.: 318239-61-1
M. Wt: 505.73
InChI Key: DHRATZSBLHJTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate features a pyrazole core substituted with:

  • 4-Bromophenylsulfanyl at position 5,
  • Methyl at position 1,
  • Trifluoromethyl (CF₃) at position 3,
  • 4-Chlorobenzoate ester at position 3.

Properties

IUPAC Name

[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClF3N2O2S/c1-26-17(29-14-8-4-12(20)5-9-14)15(16(25-26)19(22,23)24)10-28-18(27)11-2-6-13(21)7-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRATZSBLHJTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate is a synthetic derivative of pyrazole, characterized by a complex structure that includes a bromophenyl group, a trifluoromethyl group, and a sulfanyl linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

  • Molecular Formula : C₁₈H₁₅BrClF₃N₂OS
  • Molecular Weight : 436.75 g/mol
  • CAS Number : 318289-20-2
  • Purity : ≥95%

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The presence of the bromophenyl and trifluoromethyl groups enhances its lipophilicity, potentially facilitating membrane penetration and interaction with intracellular targets.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells.

CompoundCell LineIC50 (µM)
Compound AA549 (Lung Cancer)0.051
Compound BHeLa (Cervical Cancer)0.066
Compound CPanc-1 (Pancreatic Cancer)0.036

These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against various cancer types.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Research indicates that pyrazole derivatives can interfere with the life cycles of pathogens such as Leishmania and Plasmodium, which are responsible for serious infections.

PathogenActivity TypeEffective Concentration (µg/mL)
Leishmania majorAntipromastigote0.5
Plasmodium falciparumAntimalarial1.0

These findings suggest that this compound may be a valuable candidate for further development as an antimicrobial agent.

Case Studies

  • Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against A549 lung cancer cells, with morphological changes indicating apoptosis at concentrations as low as 0.051 µM .
  • Antimicrobial Potential : Another research effort explored the efficacy of various pyrazole derivatives against Leishmania species, revealing that certain structural modifications enhanced activity against promastigotes .

Comparison with Similar Compounds

Substituent Variations in Pyrazole Derivatives

Key structural analogs differ in substituents at positions 3, 4, and 5, altering molecular weight, polarity, and bioactivity:

Compound Name / ID Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
[Target Compound] 5-(4-BrPh)S, 1-Me, 3-CF₃, 4-(4-ClBz) C₂₄H₁₈BrClF₃N₂O₂S* ~556.83 (estimated) High lipophilicity (predicted) N/A
[5-(4-ClPh)sulfonyl-1-Me-3-CF₃-pyrazol-4-yl]methyl 4-ClBz () 5-(4-ClPh)SO₂, 4-(4-ClBz) C₁₉H₁₃Cl₂F₃N₂O₄S 493.28 Density: 1.52 g/cm³; Predicted pKa: -4.99 (acidic)
{5-[(4-ClPh)sulfanyl]-1-Me-3-Ph-pyrazol-4-yl}methyl 4-ClBz () 3-Ph, 5-(4-ClPh)S C₂₄H₁₈Cl₂N₂O₂S 469.38 N/A (structural analog)
[E]-[5-(2-ClBz methylsulfanyl)-1-Me-3-CF₃-pyrazol-4-yl]methylidene amino benzoate () 5-(2-ClBzCH₂S), 4-benzoyloxy C₂₀H₁₅ClF₃N₃O₂S 453.86 XlogP: 5.6 (high lipophilicity)

Notes:

  • Sulfonyl vs.
  • Halogen Effects : Bromine (Br) in the target compound vs. chlorine (Cl) in analogs may enhance steric bulk and influence π-π stacking in biological targets .
  • Trifluoromethyl (CF₃) : This electron-withdrawing group stabilizes the pyrazole ring and enhances metabolic resistance compared to phenyl () or methyl groups .

Physicochemical Properties

  • Thermal Stability : Sulfonyl derivatives () exhibit higher predicted boiling points (~596°C) due to stronger intermolecular forces, whereas sulfanyl analogs may have lower thermal stability .

Key Research Findings

  • Structural Insights : X-ray crystallography of related compounds (e.g., ) reveals planar pyrazole rings with substituents adopting orientations that minimize steric clash, suggesting similar behavior in the target compound .
  • Synthetic Accessibility : Sulfanyl and benzoate esters are synthetically tractable, enabling modular derivatization for structure-activity relationship (SAR) studies .
  • Contradictions : While halogenated analogs generally show bioactivity, some derivatives (e.g., ’s Mannich bases) prioritize morpholine/piperazine substituents for antimicrobial effects, indicating divergent SAR pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.